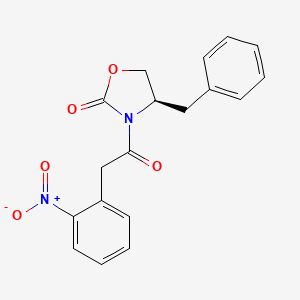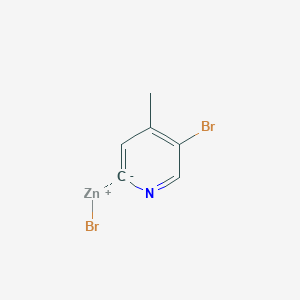
(5-Bromo-4-methylpyridin-2-yl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-4-methylpyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound commonly used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 4-position of the pyridine ring, with a zinc bromide moiety attached to the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-methylpyridin-2-yl)zinc bromide typically involves the reaction of 5-bromo-4-methylpyridine with a zinc reagent. One common method is the direct insertion of zinc into the carbon-bromine bond of 5-bromo-4-methylpyridine in the presence of THF as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-4-methylpyridin-2-yl)zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. It can also participate in Negishi coupling reactions, where it couples with organic halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl boronic acid as the coupling partner.
Negishi Coupling: Requires a palladium or nickel catalyst and an organic halide as the coupling partner.
Major Products Formed
The major products formed from these reactions are biaryl or alkyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Bromo-4-methylpyridin-2-yl)zinc bromide is used as a versatile reagent for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it an essential tool in the construction of various molecular architectures.
Biology and Medicine
In biological and medicinal research, the compound is used to synthesize bioactive molecules, including potential drug candidates. Its role in forming biaryl structures is particularly important in the development of pharmaceuticals that target specific biological pathways.
Industry
In the industrial sector, this compound is employed in the large-scale synthesis of intermediates for agrochemicals and materials science. Its efficiency in cross-coupling reactions makes it a valuable reagent for producing high-value chemicals.
Mécanisme D'action
The mechanism of action of (5-Bromo-4-methylpyridin-2-yl)zinc bromide in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methylpyridin-2-yl)zinc bromide: Lacks the bromine atom at the 5-position, which may affect its reactivity and selectivity in cross-coupling reactions.
(5-Bromo-2-pyridyl)zinc bromide: Lacks the methyl group at the 4-position, which can influence the steric and electronic properties of the compound.
Uniqueness
(5-Bromo-4-methylpyridin-2-yl)zinc bromide is unique due to the presence of both the bromine atom and the methyl group on the pyridine ring. These substituents can enhance the compound’s reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C6H5Br2NZn |
|---|---|
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
5-bromo-4-methyl-2H-pyridin-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C6H5BrN.BrH.Zn/c1-5-2-3-8-4-6(5)7;;/h2,4H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
LAQGAQGAEOBXMT-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=N[C-]=C1)Br.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


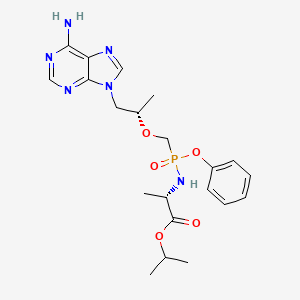
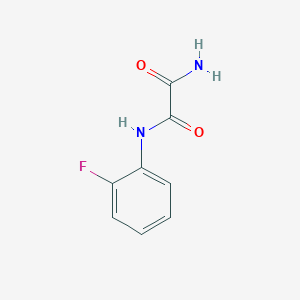
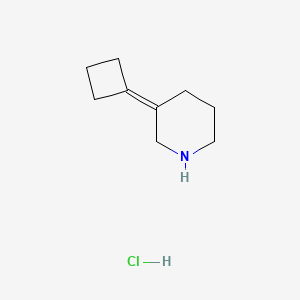


![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)
![(1S,2R,3S,4R)-4-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14888490.png)


![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
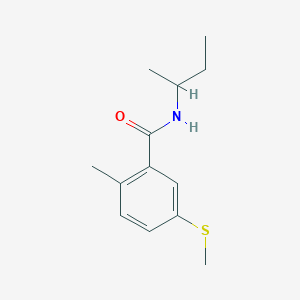
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
